molecular formula C17H25NO3 B12989573 tert-Butyl (R)-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

tert-Butyl (R)-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B12989573
M. Wt: 291.4 g/mol
InChI Key: PNTXEJAFAYOBLT-HNNXBMFYSA-N
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Description

tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethylphenyl Group: This step involves the attachment of the hydroxymethylphenyl group to the piperidine ring, often through a nucleophilic substitution reaction.

    Addition of the tert-Butyl Group: The tert-butyl group is introduced via esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors in the nervous system, affecting signal transduction.

    Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: can be compared with other piperidine derivatives, such as:

Uniqueness

The presence of both the tert-butyl group and the hydroxymethylphenyl moiety in tert-Butyl ®-3-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate makes it unique, potentially offering distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl (3R)-3-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-5-8-15(11-18)14-7-4-6-13(10-14)12-19/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m0/s1

InChI Key

PNTXEJAFAYOBLT-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=CC(=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

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